

How to confirm S1P1 receptor expression in your cell line

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Compound of Interest

Compound Name: CYM5442 hydrochloride

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S1P1 Receptor Expression Technical Support Center

Welcome to the technical support center for Sphingosine-1-Phosphate Receptor 1 (S1P1) expression analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately confirming S1P1 receptor expression in their cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to confirm S1P1 receptor expression?

A1: The most common methods to confirm S1P1 receptor expression include:

- Western Blotting: To detect the S1P1 protein in cell lysates and determine its molecular weight.
- Flow Cytometry: To quantify the percentage of cells expressing S1P1 on their surface.[1][2] [3][4][5]
- Quantitative PCR (qPCR): To measure the mRNA expression level of the S1PR1 gene.[6][7]
- Immunocytochemistry (ICC)/Immunofluorescence (IF): To visualize the subcellular localization of the S1P1 protein.

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 Functional Assays: To assess the activity of the receptor, such as ligand-induced internalization or downstream signaling events.[1][8][9]

Q2: Which cell lines are known to express S1P1?

A2: S1P1 is widely expressed, particularly in endothelial cells and lymphocytes.[10][11] Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying S1P1 expression and function.[6] Additionally, various cancer cell lines, such as the human liver cancer cell line SK-HEP-1, have been shown to express S1PR1. To identify cell lines with sufficient S1PR1 expression, databases like the DepMap portal can be utilized to check for transcriptomics data. [12]

Q3: How can I be sure my antibody is specific for S1P1?

A3: Antibody specificity is crucial for accurate detection. To validate your S1P1 antibody, it is recommended to:

- Use a knockout (KO) or knockdown (siRNA) cell line: A significant reduction in signal in the KO/knockdown cells compared to the wild-type (WT) control is a strong indicator of specificity.[12]
- Include a positive and negative control: Use a cell line known to express S1P1 as a positive control and one known to have low or no expression as a negative control.
- Check the manufacturer's validation data: Reputable vendors often provide data from various applications.
- Consult literature: Look for publications that have successfully used the same antibody for your intended application. A recent study has characterized several commercial S1PR1 antibodies for Western blot, immunoprecipitation, and immunofluorescence.[12]

Q4: What is the expected molecular weight of S1P1 in a Western blot?

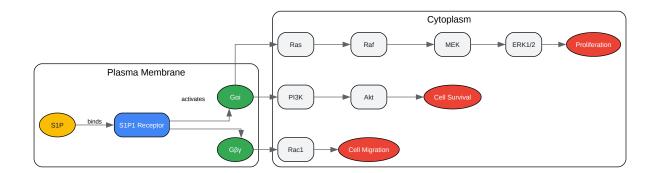
A4: The predicted molecular weight of human S1P1 is approximately 42.8 kDa.[12] However, the apparent molecular weight on a Western blot can vary depending on post-translational modifications such as glycosylation.



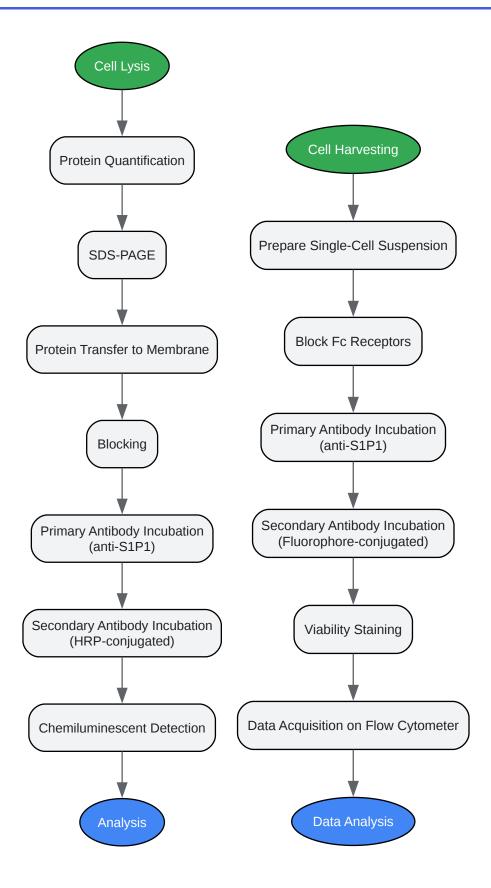
S1P1 Signaling Pathway

The following diagram illustrates the canonical S1P1 signaling pathway. Upon binding of its ligand, sphingosine-1-phosphate (S1P), the S1P1 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gai subunit. This leads to the activation of downstream signaling cascades, including the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival, proliferation, and migration.

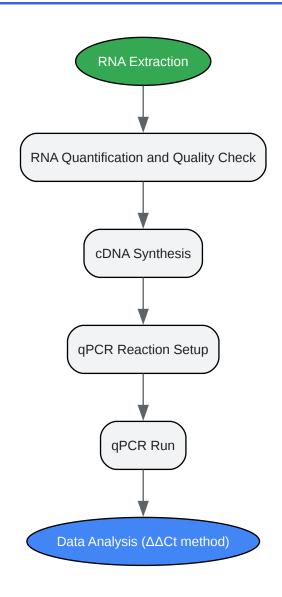












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